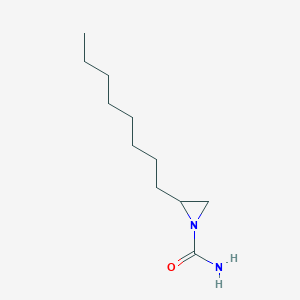
2-Octylaziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octylaziridine-1-carboxamide is a heterocyclic compound featuring a strained three-membered aziridine ring (comprising two carbons and one nitrogen atom) with a carboxamide (-CONH₂) group at position 1 and a linear octyl chain (-C₈H₁₇) at position 2. The aziridine ring’s inherent strain (bond angles of ~60°) makes it highly reactive, particularly in nucleophilic and alkylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylaziridine-1-carboxamide typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the addition of nitrenes to alkenes, which can be catalyzed by transition metals such as ruthenium. Another approach involves the Darzens reaction, where an α-halo ester reacts with an aldehyde in the presence of a base to form an aziridine ring .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another method, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine ring .
Chemical Reactions Analysis
Types of Reactions
2-Octylaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines depending on the nucleophile used .
Scientific Research Applications
2-Octylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Biology: Aziridine derivatives are studied for their potential anticancer properties due to their ability to alkylate DNA.
Medicine: Some aziridine derivatives are used in the development of pharmaceuticals, particularly as anticancer agents.
Industry: Aziridines are used in the production of polymers and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Octylaziridine-1-carboxamide involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in biological systems to alkylate DNA and proteins, which can disrupt cellular processes and lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-Octylaziridine-1-carboxamide with analogous compounds:
Key Observations :
- Ring Strain : The aziridine ring in this compound exhibits greater angular strain (bond angle ~60°) compared to isoindoline (120° in aromatic rings) and beta-lactam (~90°). This strain enhances reactivity, making it a candidate for alkylation or crosslinking applications.
- Substituent Effects : The octyl chain increases hydrophobicity, contrasting with the phenyl group in 1-Oxoisoindoline-2-carboxamide, which enhances π-π stacking in crystals . Beta-lactams like penicillin prioritize polar groups (e.g., carboxylic acid) for target binding .
Research Findings and Limitations
- Crystallography : 1-Oxoisoindoline-2-carboxamide exhibits intramolecular H-bonding (N–H···O), stabilizing its planar conformation . Similar interactions in this compound could influence its solid-state behavior but remain unstudied.
- Thermal Stability : Isoindoline derivatives decompose near 493 K , whereas aziridines may decompose at lower temperatures due to ring strain.
- Pharmacological Gaps: No direct in vivo data exists for this compound; its toxicity profile and metabolic pathways require empirical validation.
Properties
CAS No. |
66225-90-9 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-octylaziridine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-10-9-13(10)11(12)14/h10H,2-9H2,1H3,(H2,12,14) |
InChI Key |
ZOKUCZVOXHATIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CN1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















